5-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17801577
Molecular Formula: C9H11N3S
Molecular Weight: 193.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N3S |
|---|---|
| Molecular Weight | 193.27 g/mol |
| IUPAC Name | 5-methyl-1-(thiophen-2-ylmethyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C9H11N3S/c1-7-5-9(10)11-12(7)6-8-3-2-4-13-8/h2-5H,6H2,1H3,(H2,10,11) |
| Standard InChI Key | LDOAHDHRQUKUEO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1CC2=CC=CS2)N |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at three positions:
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Position 1: A thiophen-2-ylmethyl group (-CH₂-C₄H₃S) derived from thiophene, a sulfur-containing heterocycle.
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Position 3: An amine group (-NH₂).
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Position 5: A methyl group (-CH₃).
This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Table 1: Key Structural and Chemical Identifiers
The stereoelectronic profile of the molecule is further defined by the electron-rich thiophene ring and the electron-donating methyl group, which modulate its solubility and binding affinity.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 5-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine involves a two-step process:
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Condensation: 5-Methylpyrazole reacts with thiophene-2-carbaldehyde under acidic conditions (e.g., HCl or H₂SO₄) to form an imine intermediate.
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Reduction: The intermediate undergoes reduction using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the final amine product.
This method achieves moderate to high yields (reported as >70% in optimized conditions) and is scalable for research purposes. Industrial-scale production remains undocumented, but continuous flow reactors could enhance efficiency.
Physicochemical Properties
Spectroscopic Data
While experimental spectra (e.g., NMR, IR) are unavailable in the provided sources, predicted spectral features include:
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¹H NMR: Signals for thiophene protons (δ 6.8–7.2 ppm), pyrazole protons (δ 5.5–6.5 ppm), and amine protons (δ 2.5–3.5 ppm).
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IR: Stretching vibrations for N-H (3300 cm⁻¹), C=N (1600 cm⁻¹), and C-S (700 cm⁻¹).
| Precaution Code | Instruction |
|---|---|
| P233 | Keep container tightly closed |
| P280 | Wear protective gloves/eye protection |
| P261 | Avoid breathing dust/fume |
| P305+P351+P338 | IF IN EYES: Rinse with water |
Handling under inert gas (e.g., nitrogen) and protection from moisture are essential to prevent decomposition .
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